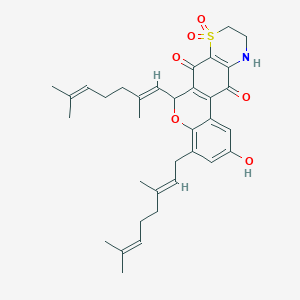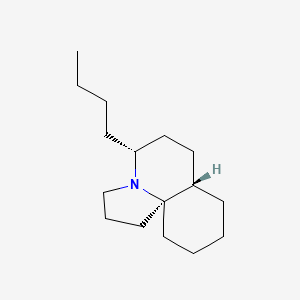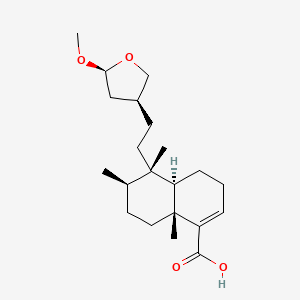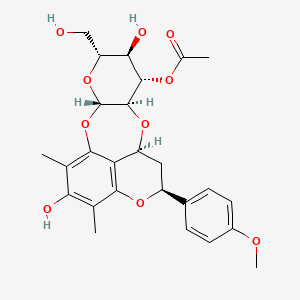
1H-Benzimidazol-2-amine, N-((1R)-1,2,3,4-tetrahydro-1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NS-8593 is a potent and selective inhibitor of small conductance calcium-activated potassium channels (SK channels). These channels are involved in regulating the electrical activity of neurons and other excitable cells by controlling the flow of potassium ions. NS-8593 hydrochloride has been widely used in scientific research to study the physiological and pathological roles of SK channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS-8593 involves several steps, starting with the preparation of the core structure, which is a benzimidazole derivative. The key steps include:
Formation of Benzimidazole Core: The reaction of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Substitution Reactions: Introduction of various substituents on the benzimidazole ring through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial Production Methods
Industrial production of NS-8593 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors to produce the benzimidazole core and subsequent substitution reactions.
Purification and Quality Control: Advanced purification techniques, including high-performance liquid chromatography (HPLC), are used to ensure the product meets the required purity standards
Chemical Reactions Analysis
Types of Reactions
NS-8593 undergoes various chemical reactions, including:
Oxidation: NS-8593 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzimidazole ring.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the benzimidazole core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further modified for specific research applications .
Scientific Research Applications
NS-8593 has a wide range of scientific research applications, including:
Neuroscience: Used to study the role of SK channels in regulating neuronal excitability and synaptic plasticity.
Cardiology: Investigates the involvement of SK channels in cardiac function and arrhythmias.
Pharmacology: Serves as a tool to explore the therapeutic potential of SK channel inhibitors in various diseases, including epilepsy and neurodegenerative disorders.
Cell Biology: Helps in understanding the role of SK channels in cell proliferation, migration, and apoptosis .
Mechanism of Action
NS-8593 exerts its effects by selectively inhibiting small conductance calcium-activated potassium channels (SK channels). The compound binds to the SK channels and prevents the flow of potassium ions, thereby modulating the electrical activity of neurons and other excitable cells. This inhibition is calcium-dependent and reversible, making NS-8593 a valuable tool for studying the physiological and pathological roles of SK channels .
Comparison with Similar Compounds
Similar Compounds
Apamin: A peptide toxin that selectively inhibits SK channels.
TRAM-34: A selective inhibitor of intermediate conductance calcium-activated potassium channels (IK channels).
Uniqueness of NS-8593
NS-8593 is unique due to its high selectivity and potency for SK channels. Unlike other inhibitors, NS-8593 does not affect intermediate and large conductance calcium-activated potassium channels (IK and BK channels), making it a highly specific tool for studying SK channel function .
Properties
CAS No. |
875755-39-8 |
|---|---|
Molecular Formula |
C17H17N3 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C17H17N3/c1-2-8-13-12(6-1)7-5-11-14(13)18-17-19-15-9-3-4-10-16(15)20-17/h1-4,6,8-10,14H,5,7,11H2,(H2,18,19,20)/t14-/m1/s1 |
InChI Key |
XZIZUQSOFMLIIR-CQSZACIVSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3 |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3 |
Synonyms |
(R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine NS8593 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[3]-Ladderane-1-hexanol](/img/structure/B1245490.png)





![methyl (7R,8R)-6-formyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylate](/img/structure/B1245503.png)
![2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1245504.png)

![(4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-4-thiazolidinecarboxylic acid](/img/structure/B1245506.png)


![[3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-8-pentyl-1,5-dioxonan-7-yl] 2-methylbutanoate](/img/structure/B1245511.png)

